
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the ester group: The carboxylate ester can be introduced via esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties.
Medicine
Anti-inflammatory: Pyrazole derivatives are studied for their anti-inflammatory effects.
Anticancer: Some compounds in this class have shown potential in cancer treatment.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: As intermediates in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action for 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites, altering the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used in biochemical assays and as an analgesic.
Pyrazole-4-carboxylic acid: Studied for its potential in various chemical reactions.
Uniqueness
2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and phenyl groups, along with the dimethylphenylamino moiety, may confer distinct properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C21H21N3O4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 4-methoxy-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-14-9-10-16(11-15(14)2)22-19(25)13-28-21(26)20-18(27-3)12-24(23-20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
OUKNCNCAERSMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=NN(C=C2OC)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



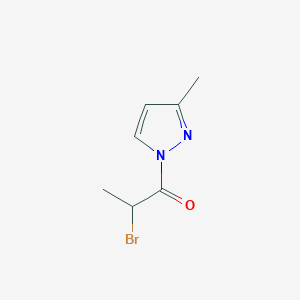

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)
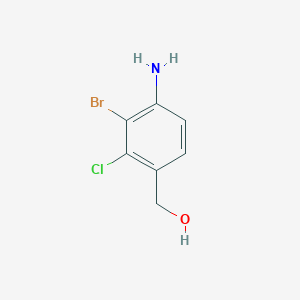

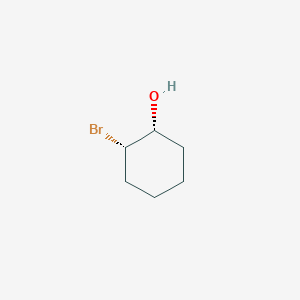
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)



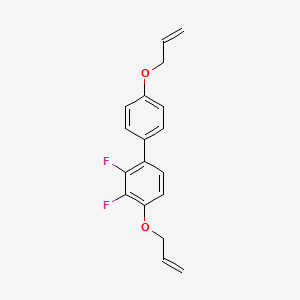
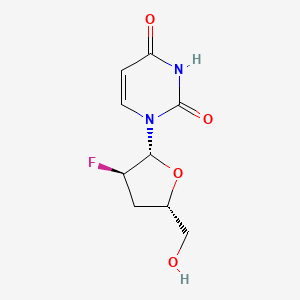
![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
